Cholest-5-en-3-ol
Description
Properties
Molecular Formula |
C27H46O |
|---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21?,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
HVYWMOMLDIMFJA-FNOPAARDSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-5-ol involves multiple steps, including cyclization and functional group modificationsReaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced purification methods, such as chromatography, ensures the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes .
Scientific Research Applications
Antioxidant Properties
Research has demonstrated that Cholest-5-en-3-ol exhibits notable antioxidant activity. A study by Balakrishnan et al. (2017) identified this compound in the chloroform extract of the marine red algae Gracilaria foliifera using Gas Chromatography-Mass Spectrometry (GC-MS). The study highlighted its efficacy in neutralizing free radicals through various in-vitro assays, including DPPH and H2O2 scavenging activities .
Table 1: Antioxidant Activity of this compound
Role in Metabolic Disorders
This compound has been studied for its potential benefits in metabolic disorders. A study involving db/db mice demonstrated that dietary supplementation with Cholest-5-en-3-one (a metabolite closely related to this compound) alleviated symptoms associated with obesity, such as hepatomegaly and elevated serum triglycerides. The compound also reduced inflammatory cytokines, suggesting a role in mitigating chronic inflammation linked to metabolic syndrome .
Table 2: Effects of Cholest-5-en-3-one on Metabolic Parameters
| Parameter | Control Group | Treatment Group (0.25% Supplement) |
|---|---|---|
| Hepatic Triglycerides (mg/dL) | 250 | 180 |
| Serum Triglycerides (mg/dL) | 150 | 100 |
| Inflammatory Cytokines (pg/mL) | MCP-1: 200 | MCP-1: 120 |
| IL-6: 150 | IL-6: 80 |
Medicinal Applications
This compound is recognized for its medicinal properties, particularly its anti-inflammatory effects. A study indicated that the compound significantly inhibited NFκB activation in vitro, which is crucial for regulating immune response and inflammation . The implications of this finding suggest potential therapeutic applications for conditions characterized by chronic inflammation.
Isolation from Natural Sources
This compound has been successfully isolated from various natural sources, including the stem bark of the Ulin plant (Eusideroxylon zwageri). A study conducted by Yulianti et al. utilized chromatography techniques to isolate this compound from ethyl acetate extracts, confirming its presence through NMR spectroscopy .
Table 3: Isolation Techniques for this compound
| Source | Isolation Method | Yield (%) |
|---|---|---|
| Ulin Plant Stem Bark | Maceration & Chromatography | 0.05 |
| Gracilaria foliifera | GC-MS | Not specified |
Implications for Drug Development
This compound's structural resemblance to cholesterol positions it as a valuable intermediate in drug synthesis and development. Its ability to modulate biological pathways makes it a candidate for further exploration in pharmaceutical applications . Recent advances have focused on utilizing cholesterol derivatives for creating targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of (1S,2R,5S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-5-ol involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key sterols structurally related to Cholest-5-en-3-ol, highlighting their differences in molecular structure, sources, and biological roles:
Key Research Findings on Functional Differences
Cholesta-5,22-dien-3-ol
- Found in marine corals (e.g., Tubastraea coccinea), this compound is abundant in colonies across diverse geographic locations .
- Exhibits anti-inflammatory properties, with studies showing inhibition of nitric oxide (NO) production in macrophages (IC₅₀ = 4.33 mg/mL) .
This compound acetate
- A major component in animal fecal and cloacal products, constituting 8.1% of total compounds in some studies .
- Acetylation enhances lipid solubility, facilitating its role in esterification pathways .
Epicholesterol (3α isomer)
- The 3α-OH configuration reduces its ability to stabilize membrane lipid rafts compared to cholesterol, impacting cellular signaling .
Ergost-5-en-3-ol acetate
- A plant-derived sterol ester with a C24 methyl group, critical for fungal membrane structure. Its acetate form improves thermal stability .
Q & A
Q. What are the best practices for reporting this compound research in academic journals?
- Methodological Answer : Structure manuscripts using the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) . For experimental sections, include detailed synthesis protocols , spectral data , and docking parameters . Avoid redundant data presentation (e.g., duplicating tables in text) and prioritize clarity in abstracts using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
